(1,3-Diisopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)gold(III) chloride
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Overview
Description
(1,3-Diisopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)gold(III) chloride is an organometallic compound that features a gold(III) center coordinated to a benzoimidazolylidene ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diisopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)gold(III) chloride typically involves the reaction of a benzoimidazole derivative with a gold(III) chloride precursor. One common method includes the use of benzoimidazole and an appropriate methylating agent, such as methyl iodide, under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then treated with gold(III) chloride to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,3-Diisopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)gold(III) chloride undergoes various types of chemical reactions, including:
Oxidation: The gold(III) center can participate in oxidation reactions, often leading to the formation of gold(I) or gold(0) species.
Reduction: Reduction reactions can convert the gold(III) center to lower oxidation states.
Substitution: The benzoimidazolylidene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield gold(I) complexes, while oxidation reactions can produce gold(0) nanoparticles .
Scientific Research Applications
Chemistry
In chemistry, (1,3-Diisopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)gold(III) chloride is used as a catalyst in various organic transformations. It is particularly effective in facilitating carbon-carbon bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .
Biology and Medicine
While specific biological and medicinal applications are less documented, the compound’s potential as a catalyst in biochemical reactions is an area of ongoing research. Its ability to facilitate specific transformations could be harnessed in drug synthesis and other biomedical applications .
Industry
In industry, this compound’s catalytic properties are leveraged in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism by which (1,3-Diisopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)gold(III) chloride exerts its effects involves the coordination of the gold(III) center to the benzoimidazolylidene ligand. This coordination facilitates the activation of substrates, enabling various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: This compound is similar in structure but features different substituents on the imidazole ring.
1,3-Diisopropylbenzimidazolium Bromide: Another related compound with a bromide counterion instead of chloride.
Uniqueness
What sets (1,3-Diisopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)gold(III) chloride apart is its gold(III) center, which imparts unique catalytic properties. The presence of the benzoimidazolylidene ligand also enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
chloro-[1,3-di(propan-2-yl)benzimidazol-2-ylidene]gold |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.Au.ClH/c1-10(2)14-9-15(11(3)4)13-8-6-5-7-12(13)14;;/h5-8,10-11H,1-4H3;;1H/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQVPBAVIKIGFN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N(C1=[Au]Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18AuClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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